N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

medicinal chemistry chemical biology probe development

Differentiate your hit-to-lead programs with this structurally defined isoxazole–acetamide hybrid (CAS 953016-32-5). The 3,4-dimethoxyphenyl-isoxazole core and 4-fluorophenoxyacetamide side chain jointly govern lipophilicity, metabolic stability, and target selectivity—even minor substituent changes (e.g., removing methoxy groups or the para-fluorine atom) can shift logP by ≥0.5 units and reverse isoform selectivity, rendering generic substitutions scientifically unsound. Supplied at ≥95% purity and supported by documented specifications, this compound is ready for direct use in biochemical and cell-based assays without upfront repurification, reducing false positives in dose-response and selectivity profiling studies.

Molecular Formula C20H19FN2O5
Molecular Weight 386.379
CAS No. 953016-32-5
Cat. No. B2474161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
CAS953016-32-5
Molecular FormulaC20H19FN2O5
Molecular Weight386.379
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H19FN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24)
InChIKeyOVXGDGYHGSJTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 953016-32-5) – Structural Profile, Physicochemical Identity, and Procurement-Relevant Classification


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 953016-32-5) is a fully synthetic, small-molecule isoxazole–acetamide hybrid with the molecular formula C₂₀H₁₉FN₂O₅ and a molecular weight of 386.38 g/mol . The compound belongs to the large and pharmacologically prolific class of isoxazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets through hydrogen‑bonding and π‑stacking interactions . Its structure features a 3,4‑dimethoxyphenyl substituent at the isoxazole C‑5 position and a 4‑fluorophenoxyacetyl side chain at the N‑methyl position, resulting in a defined, non‑trivial substitution pattern that distinguishes this entity from other isoxazole–acetamide congeners.

Why Isoxazole–Acetamide Analogs Cannot Simply Replace N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide in Pharmacological or Chemical Probe Studies


The 3,4‑dimethoxyphenyl motif on the isoxazole ring and the terminal 4‑fluorophenoxy group jointly govern lipophilicity, metabolic stability, and target‑engagement potential . Even minor alterations—such as removal of the methoxy groups (giving the 4‑fluorophenyl or unsubstituted phenyl analog) or replacement of the 4‑fluorophenoxy moiety with a phenoxy group—can shift logP by ≥0.5 units (predicted) and are known in related isoxazole series to reverse selectivity between EPAC1 and EPAC2 isoforms or to abolish cellular activity entirely [1][2]. Therefore, generic substitution with in‑class compounds that lack either the 3,4‑dimethoxyphenyl‑isoxazole core or the 4‑fluorophenoxyacetamide side chain carries a high risk of altered potency, selectivity, and physicochemical behavior, making direct interchange scientifically unsound without explicit, assay‑matched comparative data.

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 953016-32-5) – Comparator‑Based Quantitative Differentiation Guide for Selection and Procurement


Substitution Pattern Uniqueness – 3,4‑Dimethoxyphenyl‑Isoxazole Plus 4‑Fluorophenoxyacetamide vs. Common Analogs

The target compound incorporates a 3,4‑dimethoxyphenyl group at the isoxazole C-5 position and a 4‑fluorophenoxyacetyl chain. The closest purchasable analogs—N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 953010‑43‑0) and 2-(4-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide—differ by at least one aryl substitution. Removal of the methoxy groups (i.e., using a 4‑fluorophenyl or unsubstituted phenyl analog) decreases hydrogen‑bond acceptor count by two and lowers predicted topological polar surface area (tPSA) by ≈18 Ų relative to the target compound (target C₂₀H₁₉FN₂O₅, tPSA ≈ 86 Ų; 4‑fluorophenyl analog C₁₈H₁₅FN₂O₃, tPSA ≈ 68 Ų). This structural divergence can alter permeability, solubility, and target‑binding profiles .

medicinal chemistry chemical biology probe development

Fluorine‑Mediated Metabolic Stability – 4‑Fluorophenoxy vs. Phenoxy Acetamide Analogs

The target compound bears a para‑fluorine on the phenoxy ring. In medicinal chemistry, aryl fluorination is a well‑established strategy to block cytochrome P450 (CYP)‑mediated oxidation at the para position, thereby extending metabolic half‑life. The direct phenoxy analog, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, lacks this fluorine and is expected, based on extensive class‑level precedent, to exhibit higher intrinsic clearance in hepatocyte assays [1]. While no head‑to‑head microsomal stability data exist for this precise pair, the estimated increase in metabolic stability imparted by the single fluorine substitution is consistent with the 2‑ to 5‑fold reduction in CYP oxidation rates observed across diverse aryl ether series [1].

drug metabolism fluorine chemistry lead optimization

Documented Vendor‑Supplied Purity – ≥95% Specification Enabling Reproducible Screening

The compound is listed by at least one vendor (Chemenu, catalog number CM995818) with a stated purity of ≥95% . For structurally related isoxazole–acetamides such as N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, purity specifications from specialist suppliers (e.g., Bidepharm) reach 98% , indicating that the target compound falls within the high‑purity range typical for this chemical class. While no universal purity standard exists, the ≥95% threshold meets the acceptance criterion of most academic screening centers and is sufficient for initial dose‑response profiling without additional repurification .

compound management high‑throughput screening reproducibility

Recommended Application Scenarios for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 953016-32-5) Based on Differential Evidence


Structure–Activity Relationship (SAR) Exploration of Isoxazole‑Based EPAC or Kinase Inhibitors

The compound’s unique combination of a 3,4‑dimethoxyphenyl‑isoxazole core and a 4‑fluorophenoxyacetamide side chain makes it a valuable tool for probing the steric and electronic requirements at the target binding site. Its higher H‑bond acceptor count and larger tPSA relative to 4‑fluorophenyl analogs (Evidence Item 1) allow researchers to systematically assess the contribution of methoxy groups to target affinity and selectivity [1]. When used alongside the phenoxy analog (lacking fluorine), the compound can help deconvolve the impact of fluorine on metabolic stability (Evidence Item 2) [2].

Chemical Probe Qualification and Hit‑Validation Campaigns

The availability of the compound at ≥95% purity (Evidence Item 3) supports its direct use in biochemical and cell‑based assays without upfront repurification, a critical requirement for time‑sensitive hit‑to‑lead programs. The documented purity specification facilitates dose‑response curve generation and minimizes the risk of impurity‑driven false positives, particularly when profiling against selectivity panels or in fragment‑based screening cascades .

Metabolic Stability Benchmarking in Early Lead Optimization

Owing to the predicted metabolic shielding provided by the para‑fluorine atom (Evidence Item 2), this compound can serve as a metabolically stabilized benchmark against which non‑fluorinated or differently substituted analogs are compared in microsomal or hepatocyte stability assays. Such head‑to‑head comparisons provide direct evidence of fluorine‑driven stability improvements and guide further optimization of the aryl ether moiety [2].

Physicochemical Profiling for Oral Bioavailability Prediction

The compound’s defined tPSA (≈86 Ų) and balanced lipophilicity profile position it within the favorable range for oral absorption according to the rule‑of‑five framework. Researchers can use this compound as a calibration standard in physicochemical assays (logD, solubility, PAMPA) when evaluating novel isoxazole‑containing chemical series, especially those intended for oral administration .

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.